molecular formula C10H11F2N3S B11753950 1-(2-fluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazol-5-amine

1-(2-fluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazol-5-amine

Cat. No.: B11753950
M. Wt: 243.28 g/mol
InChI Key: FGAIYJFWMOFGJG-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazol-5-amine is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a pyrazole ring, a fluorinated ethyl group, and a fluorothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazol-5-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using 2-fluoroethyl halides.

    Attachment of the Fluorothiophene Moiety: The fluorothiophene moiety can be attached through a coupling reaction, such as a Suzuki or Stille coupling, using appropriate boronic acids or stannanes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazol-5-amine can undergo a variety of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2-fluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazol-5-amine has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Biological Research: It is used in the study of biological pathways and mechanisms, including its effects on cellular processes.

    Chemical Biology: The compound serves as a tool for probing chemical interactions within biological systems.

    Industrial Applications: It may be used in the synthesis of advanced materials or as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(5-fluorothiophen-2-yl)ethan-1-amine: This compound shares the fluorothiophene moiety but lacks the pyrazole ring and fluoroethyl group.

    (S)-1-(5-fluorothiophen-2-yl)ethan-1-amine: Similar to the above compound but with a specific stereochemistry.

Uniqueness

1-(2-fluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazol-5-amine is unique due to its combination of a pyrazole ring, a fluorinated ethyl group, and a fluorothiophene moiety

Properties

Molecular Formula

C10H11F2N3S

Molecular Weight

243.28 g/mol

IUPAC Name

2-(2-fluoroethyl)-N-[(5-fluorothiophen-2-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C10H11F2N3S/c11-4-6-15-10(3-5-14-15)13-7-8-1-2-9(12)16-8/h1-3,5,13H,4,6-7H2

InChI Key

FGAIYJFWMOFGJG-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)F)CNC2=CC=NN2CCF

Origin of Product

United States

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